molecular formula C12H14N2O2S B13000146 Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13000146
M. Wt: 250.32 g/mol
InChI Key: FINVNEFXKSKTEN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 1042441-82-6) is a high-purity chemical building block belonging to the 3-aminothieno[2,3-b]pyridine-2-carboxylate class. This scaffold is recognized for its significant potential in medicinal chemistry, particularly in the development of novel antitubercular agents . Research indicates that derivatives of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series exhibit promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB) . These compounds are investigated for their mechanism of action, which may involve targeting the essential type I signal peptidase (LepB), a key enzyme in bacterial protein secretion and a vulnerable point for new therapeutic development . The dimethyl-substituted structure of this compound provides specific handles for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . As a versatile synthetic intermediate, it is primarily used in organic synthesis and drug discovery research for constructing more complex molecules aimed at addressing drug-resistant bacterial infections. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. CAS Number : 1042441-82-6 Molecular Formula : C 12 H 14 N 2 O 2 S Molecular Weight : 250.32 g/mol

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-9(13)8-5-6(2)7(3)14-11(8)17-10/h5H,4,13H2,1-3H3

InChI Key

FINVNEFXKSKTEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2)C)C)N

Origin of Product

United States

Preparation Methods

Method Based on Pyridinethione Intermediate (Method from PMC Article)

This method involves the preparation of a key intermediate, 1,2-dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile, followed by cyclization and esterification steps.

Step Reagents & Conditions Description Yield & Notes
1 4,6-Dimethyl-3-cyano-2-chloropyridine + Thiourea in dry ethanol, reflux 6 h Formation of pyridinethione intermediate Yield 68%, m.p. 183 °C
2 Pyridinethione + chloroacetic acid + aldehyde + sodium acetate in acetic acid/acetic anhydride, reflux 8 h Cyclization to form thieno[2,3-b]pyridine derivatives Solid isolated by filtration
3 Pyridinethione + ethyl bromoacetate + sodium metal in dry ethanol, stirred 2 h, reflux 4 h Esterification to form ethyl ester Yield 70%, m.p. 138 °C
4 Alternative: Ethyl 2-(3-cyano-4,6-dimethylpyridin-2-ylthio)acetate + sodium ethoxide in ethanol, reflux 4 h Cyclization and ester formation Yield 70%, m.p. 138 °C

This method is notable for its use of sodium metal or sodium ethoxide as bases and the formation of the thieno[2,3-b]pyridine ring via intramolecular cyclization under reflux conditions in ethanol.

Method Using 2-Chloro-6-methyl-3-pyridinecarbonitrile and Ethyl Thioglycolate (ChemicalBook)

A related synthesis for a close analog, ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, provides insight into the preparation of the 5,6-dimethyl derivative by analogy.

Step Reagents & Conditions Description Yield & Notes
1 2-Chloro-6-methyl-3-pyridinecarbonitrile + Ethyl thioglycolate + sodium ethoxide in DMF, 20 °C, 1 h Nucleophilic substitution and cyclization Yield 97%, yellow solid
2 Addition of sodium ethoxide in two portions, stirring at room temperature Ensures complete reaction High purity product obtained

This method highlights the use of sodium ethoxide in DMF at mild temperatures to achieve high yields of the thieno[2,3-b]pyridine ester.

General Notes on Reaction Monitoring and Purification

  • Reactions are typically monitored by thin layer chromatography (TLC) on silica gel.
  • Purification is achieved by filtration, recrystallization (methanol or ethanol), and column chromatography using petroleum ether and ethyl acetate mixtures.
  • Characterization includes melting point determination, IR spectroscopy (noting disappearance of nitrile bands and appearance of NH2 bands), NMR (1H and 13C), and mass spectrometry .

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Notes
Pyridinethione route 4,6-Dimethyl-3-cyano-2-chloropyridine, thiourea Sodium metal or sodium ethoxide, ethyl bromoacetate Ethanol Reflux 4-6 h ~70% Two-step cyclization and esterification
2-Chloro-6-methyl-3-pyridinecarbonitrile route 2-Chloro-6-methyl-3-pyridinecarbonitrile, ethyl thioglycolate Sodium ethoxide DMF 20 °C, 1 h 97% Mild conditions, high yield
Cyclization with chloroacetic acid and aldehydes Pyridinethione, chloroacetic acid, aldehyde Sodium acetate Acetic acid/acetic anhydride Reflux 8 h Moderate Forms substituted thieno[2,3-b]pyridines

Research Findings and Observations

  • The high yield (up to 97%) in the sodium ethoxide/DMF method suggests it is efficient for preparing ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate analogs.
  • The pyridinethione intermediate is a versatile precursor allowing for various substitutions and functionalizations on the thieno[2,3-b]pyridine scaffold.
  • Reaction conditions such as temperature, solvent polarity, and base strength critically influence the cyclization efficiency and purity of the final product.
  • The disappearance of nitrile IR bands and appearance of amino group signals in NMR and IR confirm successful ring closure and functional group transformations.
  • The methods are adaptable for synthesizing derivatives with pharmaceutical relevance, as the compound serves as a building block for polyfunctional heterocycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features enable the development of new pharmaceuticals targeting multiple biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit antimicrobial properties. A study demonstrated that compounds derived from this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. A series of derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, making them candidates for further development as anticancer agents .

Organic Synthesis

This compound is utilized in organic synthesis to create complex heterocycles.

Heterocyclization Reactions

This compound acts as a precursor in heterocyclization reactions, facilitating the formation of polyfunctionalized heterocycles with potential pharmaceutical applications. The versatility in reactivity allows for the synthesis of novel compounds with diverse biological activities .

Synthesis of Functionalized Compounds

The compound has been employed to synthesize various functionalized thieno-pyridine derivatives through nucleophilic substitution and cyclization reactions. These derivatives have shown promise in developing new drugs with enhanced efficacy .

Case Study 1: Antimicrobial Activity Evaluation

A study published in the Journal of Heterocyclic Chemistry explored the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The findings revealed that modifications at specific positions enhanced antibacterial activity significantly .

Case Study 2: Anticancer Screening

In another investigation documented in Scientific Reports, derivatives synthesized from this compound were screened for anticancer activity against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CH₃, 6-CH₃, 2-COOEt C₁₃H₁₄N₂O₂S 262.32 Intermediate for antitumor agents; used in heterocyclic synthesis
Ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-NH₂, 5-CN, 2-COOEt C₁₁H₁₀N₄O₂S 262.29 Enhanced reactivity due to cyano and dual amino groups; potential kinase inhibitor
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-Ph, 4-CF₃, 2-COOEt C₁₈H₁₄F₃N₂O₂S 366.06 Increased lipophilicity (CF₃ group); explored in CNS drug design
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CH₃, 6-CH₃, 2-COOMe C₁₁H₁₂N₂O₂S 236.29 Methyl ester analog; shorter metabolic half-life than ethyl counterpart
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 3-NHSO₂C₆H₄CH₃, 2-COOEt C₁₈H₁₈N₂O₄S₂ 406.48 Sulfonamide derivative; antitumor intermediate with improved solubility
Key Observations:
  • Electron-Withdrawing Groups (e.g., CN, CF₃) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Aromatic Substituents (e.g., phenyl) : Improve π-π stacking interactions, crucial for binding to biological targets like DNA or enzymes .
  • Ester Group Variations : Ethyl esters generally exhibit higher metabolic stability than methyl esters, influencing pharmacokinetics .

Analog-Specific Syntheses :

  • 5-Cyano Derivatives: Introduced via nucleophilic substitution using cyanating agents like KCN .
  • Trifluoromethyl Derivatives : Synthesized via Friedel-Crafts alkylation with CF₃-containing reagents under Lewis acid catalysis .

Biological Activity

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 59279806

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as an inhibitor of the IKK complex, which plays a critical role in the NF-kB signaling pathway associated with inflammatory responses and cancer progression .

Biological Activities

  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation by inhibiting the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines such as IL-1 and TNF-α. This suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions .
  • Anticancer Potential
    • Studies indicate that derivatives of thieno[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against solid tumors and hematological cancers . The structural modifications in these compounds enhance their binding affinity to target proteins involved in cancer cell proliferation.
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may possess neuroprotective properties. It has been evaluated for its ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study 1: Inhibition of IKK Complex

A study explored the effects of ethyl 3-amino derivatives on IKK-mediated signaling pathways. The results indicated that these compounds significantly inhibited IKK activity, leading to decreased NF-kB activation and subsequent reduction in inflammatory cytokine production. This positions them as potential candidates for treating conditions characterized by excessive inflammation .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxicity of this compound against several cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM, indicating strong anticancer activity .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50)Targeted Pathway
Anti-inflammatoryN/ANF-kB signaling
Anticancer (MCF7 cells)~10 µMCell proliferation
NeuroprotectionN/ANeurotransmitter modulation

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